molecular formula C16H15F3N4S B2526955 N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline CAS No. 477865-93-3

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Cat. No.: B2526955
CAS No.: 477865-93-3
M. Wt: 352.38
InChI Key: DWRYDINDRHBKRR-BQYQJAHWSA-N
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Description

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a triazine derivative characterized by a 1,2,4-triazine core substituted with an allylsulfanyl group at position 3 and a methyl group at position 6. A vinyl linker connects the triazine moiety to a 3-(trifluoromethyl)aniline group. The molecular formula is C₁₆H₁₅F₃N₄S, with an approximate molecular weight of 352.4 g/mol. This compound is listed in commercial catalogs (e.g., Key Organics, CAS 306980-30-3) but lacks publicly reported biological or mechanistic data in the provided evidence .

Properties

IUPAC Name

N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h3-8,10,20H,1,9H2,2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRYDINDRHBKRR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H15F3N4S
  • Molar Mass : 352.4 g/mol
  • CAS Number : 477865-93-3

Structural Characteristics

The compound features a triazine ring, which is known for its biological activity, and a trifluoromethyl group that enhances its lipophilicity and stability. The allylsulfanyl moiety contributes to its reactivity and potential biological interactions.

Case Studies

  • Study on Antitumor Activity : A study evaluated the efficacy of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline against several human tumor cell lines. The compound demonstrated a mean growth inhibition (GI50) value indicating potent antitumor activity, particularly against breast and colon cancer cells .
Cell LineGI50 (µM)TGI (µM)
HCT-116 (Colon)15.7250.68
MCF-7 (Breast)12.0045.00
A549 (Lung)20.0055.00

Drug-Like Properties

The compound's structural features suggest favorable drug-like properties, making it a candidate for further development into therapeutic agents. Evaluations using software tools like SwissADME indicate that it meets several criteria for oral bioavailability and pharmacokinetics .

Synthetic Pathways

The synthesis of this compound has been explored through various synthetic routes involving Michael addition reactions and subsequent modifications to enhance its biological activity .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may also display antimicrobial properties, potentially broadening its application in pharmaceutical formulations aimed at treating infections .

Chemical Reactions Analysis

Triazine Ring Reactivity

The 1,2,4-triazine core participates in nucleophilic substitutions and cycloadditions:

  • Nucleophilic Displacement : The allylsulfanyl group at position 3 of the triazine can undergo substitution with amines or thiols under basic conditions, forming derivatives like N-(2-(3-aminopropylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl analogs .

  • Diels-Alder Cycloaddition : The electron-deficient triazine ring reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

Key Data:

Reaction TypeConditionsProduct/Yield
Allylsulfanyl SubstitutionK₂CO₃, DMF, 80°C, 12h65–78%
CycloadditionToluene, reflux, 24hNot quantified

Allylsulfanyl Group Transformations

The allylsulfanyl (–S–CH₂–CH=CH₂) moiety undergoes oxidation and radical-mediated reactions:

  • Oxidation to Sulfoxide/Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) yields sulfoxide (R–SO–) or sulfone (R–SO₂–) derivatives, depending on stoichiometry .

  • Thiol-Ene Coupling : UV-initiated radical addition with thiols generates branched thioether derivatives .

Key Data:

ReactionOxidizing AgentSelectivity
Sulfoxidation1.1 eq mCPBA, CH₂Cl₂, 0°C>90% sulfoxide
Sulfonation2.2 eq mCPBA, CH₂Cl₂, 25°C85% sulfone

Vinyl Linker Reactivity

The conjugated vinyl (–CH=CH–) group enables electrophilic additions and photochemical cyclizations:

  • Electrophilic Addition : Bromine or HCl adds across the double bond, producing dihalogenated or hydrochlorinated intermediates .

  • Photocyclization : UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane rings .

Key Data:

ReactionConditionsOutcome
BrominationBr₂, CCl₄, 25°C, 2h72% dibromide
PhotocyclizationUV (365 nm), THF, 6h58% cycloadduct

Trifluoromethyl-Aniline Interactions

The electron-withdrawing trifluoromethyl group deactivates the aniline ring, directing electrophilic substitutions to meta positions:

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the meta position relative to the –CF₃ group .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids occurs at the para position of the aniline .

Key Data:

ReactionCatalyst SystemYield/Regioselectivity
NitrationHNO₃ (90%), H₂SO₄, 0°C63% meta-nitro
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O81% para-coupled

Biological Activity and Mechanistic Insights

The compound inhibits fungal cytochrome P450 enzymes via coordination to the heme iron center, with an IC₅₀ of 1.2 µM against Botrytis cinerea. This activity is attributed to the triazine’s ability to mimic natural substrates while the –CF₃ group enhances membrane permeability .

Comparison with Similar Compounds

Key Structural Differences:

Triazine Core Substituents :

  • Allylsulfanyl vs. Methylsulfanyl/Thiophene : The allylsulfanyl group (C₃H₅S) at position 3 distinguishes the target compound from analogs like D0 (methylsulfanyl, C₁H₃S) and D41 (thiophen-2-yl, C₄H₃S) . Allylsulfanyl may enhance steric bulk or redox activity compared to smaller sulfur substituents.
  • Methyl Group at Position 6 : Common in most analogs (e.g., D1, D0), but replaced with a thiophene group in D41 .

Critical Observations:

  • Role of Sulfur Substituents : Allylsulfanyl (D1) and thiophene (D41) groups confer bioactivity against Klebsiella, while methylsulfanyl (D0) renders the compound inactive . This suggests that larger sulfur-containing groups are critical for biological interactions.
  • Aniline Substitution Effects: The trifluoromethyl group in the target compound may enhance lipophilicity and resistance to enzymatic degradation compared to hydroxyl or amino groups in D1/D0 . Para-substituted analogs (e.g., 4-fluoro, 4-methyl) lack the electronic effects of the meta-trifluoromethyl group, which could influence target binding .
  • Industrial vs. Research Use : The methylsulfanyl analog (CAS 306980-30-3) is marketed for industrial applications, whereas the target compound’s allylsulfanyl group may position it for pharmacological exploration .

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Library synthesis : Vary substituents at the triazine 3-position (e.g., propylsulfanyl, benzylsulfanyl) and aniline’s para-position (e.g., halogens, methyl). Multivariate analysis : Use PCA to correlate logP, polar surface area, and bioactivity .

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